4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine
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Overview
Description
4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine is a complex organic compound that belongs to the class of benzoimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine typically involves multi-step organic reactions. The starting materials may include 5,6-dichlorobenzimidazole, 3-nitrobenzaldehyde, and a thiazepine precursor. Common reaction conditions include:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Palladium on carbon (Pd/C), triethylamine (TEA)
Temperature: Reactions are often carried out at elevated temperatures (80-120°C)
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium
Reduction: NaBH₄ in methanol
Substitution: NaOMe in methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, benzoimidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor modulators.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine likely involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Thiazepine derivatives: Studied for their potential therapeutic applications.
Uniqueness
What sets 4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H14Cl2N4O2S |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
4-(5,6-dichloro-1H-benzimidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C22H14Cl2N4O2S/c23-14-9-17-18(10-15(14)24)27-22(26-17)19-11-21(12-4-3-5-13(8-12)28(29)30)31-20-7-2-1-6-16(20)25-19/h1-10,21H,11H2,(H,26,27) |
InChI Key |
XWXORCIKEBVSJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=NC4=CC(=C(C=C4N3)Cl)Cl)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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